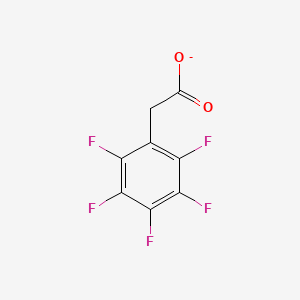

Pentafluorophenylacetate

Description

BenchChem offers high-quality Pentafluorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H2F5O2- |

|---|---|

Molecular Weight |

225.09 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetate |

InChI |

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)/p-1 |

InChI Key |

LGCODSNZJOVMHV-UHFFFAOYSA-M |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Acetic acid pentafluorophenyl ester solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Acetic Acid Pentafluorophenyl Ester

Introduction

Acetic acid pentafluorophenyl ester, often abbreviated as PFP-acetate or PFP-OAc, is a highly reactive acylating agent pivotal in modern synthetic chemistry.[1][2] Its utility is most pronounced in the fields of peptide synthesis and bioconjugation, where the efficient and clean formation of amide bonds is paramount.[3][4][5] The pentafluorophenyl group acts as an excellent leaving group, significantly activating the ester for nucleophilic attack by amines.[2][6] This activation, combined with a greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, makes PFP-acetate a reagent of choice for researchers in drug development and materials science.[3][5][7]

A thorough understanding of a reagent's solubility is fundamental to its effective application. For PFP-acetate, selecting an appropriate solvent is critical for controlling reaction kinetics, ensuring homogenous reaction conditions, simplifying downstream purification processes, and maintaining stability during storage. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the solubility of acetic acid pentafluorophenyl ester in organic solvents, explains the underlying physicochemical principles, and offers robust protocols for its experimental determination.

Physicochemical Properties and Molecular Interactions Governing Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between them. The structure of acetic acid pentafluorophenyl ester (C₈H₃F₅O₂) is unique, featuring a distinct balance of polar and nonpolar characteristics that governs its interactions.

-

Molecular Structure: The molecule consists of a small, polar acetate group (-OCOCH₃) and a large, nonpolar but highly electron-withdrawing pentafluorophenyl ring (-C₆F₅).

-

Polarity and Interactions: The ester linkage contains a carbonyl group, which provides a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the dominant feature is the perfluorinated aromatic ring. This ring is hydrophobic and engages in London dispersion forces with nonpolar solvents. The strong electron-withdrawing nature of the fluorine atoms makes the phenyl ring electron-deficient, which can lead to favorable π-π stacking interactions with other aromatic systems.

-

Hydrogen Bonding: PFP-acetate can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor. This limits its solubility in highly protic solvents where strong hydrogen-bonding networks are dominant.

-

Stability: A critical property of PFP-acetate is its sensitivity to moisture.[8][9] The ester can be hydrolyzed to pentafluorophenol and acetic acid, particularly in the presence of base. This necessitates the use of anhydrous solvents to ensure the integrity of the reagent and the reproducibility of solubility data and chemical reactions.[8]

These structural features suggest that PFP-acetate will exhibit favorable solubility in a broad range of solvents, particularly polar aprotic and nonpolar solvents, while showing more limited solubility in highly polar protic solvents like water.

Solubility Profile of Acetic Acid Pentafluorophenyl Ester

While precise, quantitative solubility data across a wide temperature and solvent range is not extensively published, a qualitative and semi-quantitative profile can be compiled from manufacturer data sheets, synthesis protocols, and the solubility of structurally related PFP esters.

Qualitative Solubility Data

The following table summarizes the observed solubility of PFP-acetate in common laboratory solvents under ambient conditions. This provides a practical starting point for solvent selection.

| Solvent Class | Solvent Name | Typical Use in Synthesis | Qualitative Solubility | Rationale for Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Peptide Synthesis, Bioconjugation | Soluble | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Bioconjugation, Stock Solutions | Soluble | High polarity effectively solvates the ester group. | |

| Acetonitrile (ACN) | Chromatography, Reactions | Soluble | Favorable dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Peptide Synthesis, Grignard Reactions | Soluble | Moderate polarity and ether oxygen can interact with the ester.[10] | |

| Chlorinated | Dichloromethane (DCM) | Peptide Coupling, Extraction | Soluble | Good balance of polarity to solvate the ester without strong H-bonding.[2] |

| Chloroform (CHCl₃) | General Synthesis | Soluble | Similar properties to DCM. | |

| Esters | Ethyl Acetate (EtOAc) | Extraction, Chromatography | Soluble | "Like dissolves like" principle; both are esters.[2] |

| Alcohols | Methanol (MeOH) | Quenching, General Use | Soluble[9][11] | The polar hydroxyl group interacts with the ester, but extensive H-bonding is not required. |

| Hydrocarbons | Hexanes | Purification, Recrystallization | Sparingly Soluble | Primarily London dispersion forces; the polar ester group limits high solubility.[10] |

| Toluene | General Synthesis | Soluble | Aromatic solvent can engage in π-π interactions with the PFP ring. |

Quantitative Solubility Determination

For applications requiring precise concentrations, such as kinetic studies or formulation development, experimental determination of solubility is essential. Researchers should generate their own data under their specific experimental conditions (e.g., temperature, solvent grade). The table below serves as a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |

| e.g., Dichloromethane | 25 | e.g., HPLC | ||

| e.g., Acetonitrile | 25 | e.g., UV-Vis | ||

| e.g., Tetrahydrofuran | 25 | |||

| e.g., Ethyl Acetate | 25 |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[12] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute after equilibrium has been reached.

Mandatory Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation:

-

To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent.

-

Add an excess amount of solid acetic acid pentafluorophenyl ester to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg/mL, depending on the solvent.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe. Avoid disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) into a clean, tared vial. This step is critical to remove any microscopic particulates.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.

-

Calculate the concentration of PFP-acetate in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

Mandatory Diagram: Influencing Factors

Caption: Key Parameters Governing Experimental Solubility Determination.

-

Temperature: The dissolution of most solids is an endothermic process; therefore, solubility typically increases with temperature.[13] Maintaining a constant and accurately recorded temperature is the most critical parameter for reproducibility.

-

Purity of Solute and Solvent: Impurities in either the PFP-acetate or the solvent can alter the measured solubility.[14] Of particular importance is the use of anhydrous solvents to prevent hydrolysis of the ester, which would consume the parent compound and introduce byproducts with different solubility characteristics.[8]

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Solid State Form: While less common for a low-melting solid like PFP-acetate, polymorphism can significantly impact solubility. Ensure the same batch and form of the material are used for all comparative experiments.

Conclusion

Acetic acid pentafluorophenyl ester is a valuable synthetic tool whose efficacy is deeply intertwined with its solubility in organic media. Its amphipathic molecular structure confers solubility in a wide array of common laboratory solvents, with polar aprotic solvents like DMF, DCM, and THF being particularly effective and relevant for its primary applications in peptide synthesis. While qualitative data provides a useful guide, this paper underscores the necessity of precise, empirical determination of solubility for demanding applications. By employing standardized protocols such as the shake-flask method and maintaining rigorous control over experimental variables, researchers can generate reliable data to optimize reaction conditions, enhance product yields, and ensure the successful application of this powerful reagent.

References

- Vertex AI Search. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

- RSC Publishing. (2020, August 26). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- BroadPharm. (2022, January 18). PEG PFP Ester Reagents.

- Chem-Impex. (n.d.). Pentafluorophenyl acetate.

- ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- RSC Publishing. (2025, June 5). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution.

- Benchchem. (n.d.). comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- NIH. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.

- Angene. (n.d.). Acetic acid, 2,2,2-trifluoro-, 2,3,4,5,6-pentafluorophenyl ester(CAS# 14533-84-7).

- NIH PubChem. (n.d.). Perfluorophenyl acetate | C8H3F5O2 | CID 87968.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Pentafluorophenyl Acetate | 19220-93-0.

- ChemicalBook. (2025, July 14). PENTAFLUOROPHENYL ACETATE | 19220-93-0.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.

- Reddit. (2024, April 1). synthesis of active esters using pentafluorophenol.

- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- ResearchGate. (n.d.). One‐step synthesis of pentafluorophenyl esters by using....

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS.

- Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the.

- ResearchGate. (2025, August 6). (PDF) Enhancement of solubility: A pharmaceutical overview.

- LCGC International. (2026, February 4). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. (2026, January 13). PENTAFLUOROPHENYL TRIFLUOROACETATE | 14533-84-7.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Pentafluorophenyl Acetate | 19220-93-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PENTAFLUOROPHENYL ACETATE | 19220-93-0 [chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Guide to the Stability of Pentafluorophenyl Esters in Buffers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered a critical question in bioconjugation and drug development: "How stable is my active ester in the reaction buffer?" The success of conjugating a molecule of interest—be it a small molecule drug, a peptide, or a fluorescent dye—to a protein or antibody hinges on the reactivity of the chosen linker. Among the class of "active esters," pentafluorophenyl (PFP) esters have emerged as a powerful tool, lauded for their high reactivity and efficiency in forming stable amide bonds.[1][2][3]

However, the very reactivity that makes PFP esters so valuable also renders them susceptible to degradation in the aqueous buffers required for most biological applications. The primary antagonist in this scenario is hydrolysis, a competing reaction that can deactivate the ester before it has a chance to react with the target amine. This guide provides a comprehensive, field-proven perspective on the stability of PFP esters in aqueous environments. We will delve into the mechanisms of hydrolysis, the critical factors that govern stability, and provide robust protocols for assessing and managing this crucial parameter to ensure reproducible and efficient conjugation outcomes.

The Chemistry of PFP Ester Stability: A Tale of Two Reactions

In a typical bioconjugation reaction, the PFP ester is intended to react with a primary amine (e.g., the side chain of a lysine residue on a protein) in a process called aminolysis, forming a stable amide bond. However, water molecules present in the buffer can also act as nucleophiles, attacking the ester in a competing reaction known as hydrolysis. This process cleaves the ester, yielding the original carboxylic acid and pentafluorophenol, rendering the reagent inactive for conjugation.

The key to a successful conjugation is to maximize the rate of aminolysis while minimizing the rate of hydrolysis. Understanding the factors that tip this balance is paramount.

Mechanism of PFP Ester Hydrolysis

The hydrolysis of PFP esters, particularly under the neutral to slightly alkaline conditions used for bioconjugation, is primarily a base-catalyzed process. A hydroxide ion (OH⁻) from the water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate anion—an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms.

Critical Factors Governing PFP Ester Stability

The rate of PFP ester hydrolysis is not constant; it is profoundly influenced by several experimental parameters.[4] Mastering these variables is the key to maximizing conjugation efficiency.

A. pH: The Master Variable

The pH of the aqueous buffer is the most critical factor influencing PFP ester stability.[5]

-

Acidic pH (pH < 6.0): At acidic pH, the concentration of hydroxide ions is low, and the rate of hydrolysis is significantly reduced. However, the desired aminolysis reaction is also inefficient because the primary amine on the target molecule is protonated (R-NH₃⁺), rendering it non-nucleophilic.

-

Neutral to Alkaline pH (pH 7.0 - 8.5): This range represents the typical "sweet spot" for bioconjugation. The reaction is generally carried out between pH 7.2 and 8.5.[5][6] In this window, a sufficient portion of the target amine is deprotonated and nucleophilic, allowing for efficient aminolysis. However, as the pH increases, the concentration of hydroxide ions also rises, leading to an accelerated rate of hydrolysis.[6]

-

High pH (pH > 8.5): At higher pH values, the rate of hydrolysis often becomes so rapid that it significantly outcompetes the aminolysis reaction, leading to low conjugation yields and wasted reagent.

Causality: The choice of pH is a carefully considered compromise. The goal is to select a pH that is high enough to ensure the nucleophilicity of the target amine but low enough to keep the competing hydrolysis reaction manageable within the desired reaction timeframe.

B. Buffer Composition: Avoiding Reactive Pitfalls

The choice of buffer system is crucial. Many common biological buffers contain primary amines (e.g., Tris, Glycine) which will compete with the target molecule for reaction with the PFP ester.[7][8]

Field-Proven Insight: Always use amine-free buffers for PFP ester conjugations. Phosphate-buffered saline (PBS), carbonate/bicarbonate, or HEPES buffers are excellent choices.[8][9] If your protein of interest is in an amine-containing buffer, it is essential to perform a buffer exchange via dialysis or desalting column prior to starting the conjugation.[7][8]

C. Temperature: A Double-Edged Sword

Temperature influences the kinetics of both aminolysis and hydrolysis.[4] Increasing the temperature will speed up the desired conjugation reaction, but it will also accelerate the rate of hydrolysis.[6][10]

Experimental Choice: For sensitive biomolecules, reactions are often performed at 4°C overnight to minimize potential degradation of the target and to slow the rate of hydrolysis, allowing for a longer reaction time.[11] For more robust molecules, the reaction can be conducted at room temperature for 1-4 hours.[9][11] The optimal temperature must be determined empirically, balancing reaction speed with reagent stability.

D. Co-solvents and Reagent Preparation

PFP esters are often hydrophobic and require dissolution in a minimal amount of a dry, polar aprotic organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous buffer.[6][7][8]

Trustworthiness through Protocol: This practice is self-validating. PFP esters are moisture-sensitive.[7][8] Preparing a concentrated stock solution in anhydrous DMSO/DMF protects the ester from hydrolysis.[12] This stock solution should be prepared immediately before use.[7][8] Do not prepare and store aqueous solutions of PFP esters, as they will readily hydrolyze.[7]

| Factor | Effect on Hydrolysis Rate | Rationale & Recommendations |

| pH | Increases significantly with increasing pH.[6] | Optimal conjugation pH is a balance between amine nucleophilicity and ester stability, typically pH 7.2-8.5.[5] |

| Temperature | Increases with increasing temperature.[10] | Lower temperatures (4°C) can be used to slow hydrolysis for sensitive molecules or long reactions.[11] |

| Buffer Type | Amine-containing buffers (Tris, Glycine) compete with the target.[7][8] | Use amine-free buffers like PBS, HEPES, or Bicarbonate.[8][9] Perform buffer exchange if necessary.[8] |

| Reagent Prep | Exposure to moisture/water initiates hydrolysis.[7][13] | Dissolve PFP ester in anhydrous DMSO or DMF immediately before adding to the aqueous reaction buffer.[7][8] |

PFP vs. NHS Esters: A Comparative Stability Analysis

A common question is why one might choose a PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester. While both are effective, a key advantage of PFP esters is their generally superior stability towards hydrolysis.[1][2][6][11][14][15] This enhanced stability means that a greater proportion of the active ester remains available to react with the target amine over the course of the reaction, often leading to more efficient and reproducible conjugations.[7][11]

| Active Ester | Relative Stability in Aqueous Buffer | Key Considerations |

| Pentafluorophenyl (PFP) Ester | More resistant to hydrolysis than NHS esters.[6][11][14][15] | Often results in higher conjugation efficiency. May require an organic co-solvent for initial dissolution.[7] |

| N-hydroxysuccinimide (NHS) Ester | More susceptible to hydrolysis, especially at pH > 8.[16] | Hydrolyzes within hours at pH 7 and minutes at pH 9.[16] Water-soluble Sulfo-NHS variants are available. |

Experimental Protocol: Quantifying PFP Ester Stability

To ensure the integrity of your conjugation strategy, it is often valuable to quantify the stability of your specific PFP ester in your chosen reaction buffer. A reverse-phase high-performance liquid chromatography (HPLC) based kinetic study is a robust and reliable method for this purpose.[9]

Objective: To determine the hydrolysis rate and half-life (t½) of a PFP ester in a specific aqueous buffer.

Materials:

-

PFP ester of interest

-

Anhydrous DMSO or DMF

-

Chosen aqueous buffer (e.g., 0.1 M PBS, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in Acetonitrile)

-

Reverse-phase HPLC system with a C18 column and UV detector

Step-by-Step Methodology:

-

Preparation of Stock Solution: Immediately before starting the experiment, prepare a concentrated stock solution of the PFP ester (e.g., 100 mM) in anhydrous DMSO.

-

Initiation of Hydrolysis: To start the reaction, dilute the PFP ester stock solution into your pre-warmed (e.g., 25°C) aqueous buffer to a final concentration of approximately 1 mM. Vortex briefly to mix. This is your t=0.

-

Time-course Sampling:

-

Immediately take the first sample (t=0) by withdrawing an aliquot (e.g., 50 µL) and mixing it with an equal volume of quenching solution. This stops the hydrolysis reaction.

-

Continue to take samples at regular, predetermined intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes). The sampling frequency should be adjusted based on the expected stability.

-

Store all quenched samples at 4°C until ready for analysis.

-

-

HPLC Analysis:

-

Analyze each quenched sample by reverse-phase HPLC.

-

Use a suitable gradient of water/acetonitrile with 0.1% TFA to resolve the PFP ester peak from the hydrolyzed carboxylic acid product peak.

-

Monitor the elution profile using a UV detector at a wavelength where the PFP ester absorbs strongly.

-

-

Data Analysis:

-

For each time point, integrate the peak area of the remaining PFP ester.

-

Plot the natural logarithm of the PFP ester peak area (ln[Area]) versus time (in seconds).

-

The data should fit a straight line, confirming first-order kinetics. The slope of this line is the negative of the pseudo-first-order rate constant, k (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k

-

Troubleshooting and Best Practices

Even with careful planning, conjugation reactions can yield suboptimal results. Premature hydrolysis of the PFP ester is a frequent culprit.

Authoritative Grounding & Final Recommendations:

-

Always Prioritize Freshness: PFP esters are moisture-sensitive.[7] They should be stored desiccated at -20°C and equilibrated to room temperature before opening to prevent condensation.[7] Solutions should be prepared immediately before use.[8]

-

Validate Your Buffer: Before any critical conjugation, confirm the pH of your buffer and ensure it is free of primary amines.

-

Run a Pilot Study: When working with a new biomolecule or PFP ester, it is wise to run a small-scale pilot experiment to determine the optimal molar ratio, pH, and reaction time before committing to a large-scale reaction.

By understanding the principles of PFP ester stability and implementing robust, self-validating protocols, researchers can harness the full potential of these powerful reagents, leading to more efficient, reliable, and successful outcomes in drug development and scientific discovery.

References

-

Deasy, C. L. (1968). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 445. [Link]

-

Al-Majed, A. A. (2016). Drug Stability and factors that affect on the drug stability. ResearchGate. [Link]

-

Hopax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax Fine Chemicals. [Link]

-

Wang, Z., et al. (2018). Transformation of pentafluorophenyl esters. ResearchGate. [Link]

-

Elofsson, M., et al. (1995). Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. Chemical Communications, (10), 1089. [Link]

-

Sato, M., et al. (2012). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Journal of Pharmaceutical Sciences, 101(11), 4057-4065. [Link]

-

da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2441. [Link]

-

Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 815-819. [Link]

-

Andersson, L., et al. (2021). Ester-based surfactants: Are they stable enough?. Current Opinion in Colloid & Interface Science, 54, 101460. [Link]

-

Van Humbeck, E. G., et al. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(28), 7574-7577. [Link]

-

Gaudin, K., et al. (2001). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Journal of Dispersion Science and Technology, 22(5), 453-458. [Link]

-

ResearchGate. (2014). How do I form an ester using pentafluorophenol?. ResearchGate. [Link]

-

Reddit. (2023). Making pentafluorophenyl ester and washing problems. r/chemistry. [Link]

-

Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Schmitt, F., et al. (2016). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. Macromolecular Bioscience, 16(7), 1037-1044. [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Wikipedia. [Link]

-

Adamczyk, M., et al. (1997). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein. Bioconjugate Chemistry, 8(2), 253-255. [Link]

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

-

El-Faham, A., & Albericio, F. (2011). Active Esters. Peptide Science. [Link]

-

Let's Learn Chemistry. (2020). Kinetic study of Ester hydrolysis. YouTube. [Link]

-

Scola, P. M., et al. (2012). Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers. Tetrahedron Letters, 53(32), 4192-4194. [Link]

-

Tan, C., et al. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 42(1), 350-361. [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]

Sources

- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. covachem.com [covachem.com]

- 13. carbodiimide.com [carbodiimide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Storage conditions for pentafluorophenyl acetate reagents

Storage Conditions for Pentafluorophenyl Acetate Reagents: A Technical Guide

Part 1: Executive Summary & Core Directive

Pentafluorophenyl (PFP) acetate is a high-performance activated ester widely used in peptide synthesis, bioconjugation, and polymer chemistry to introduce acetyl groups or serve as a precursor for other PFP-active esters. While chemically more robust than N-hydroxysuccinimide (NHS) esters, it remains strictly moisture-sensitive and prone to hydrolysis.

The Critical Failure Point: The most common source of reagent degradation is not the storage temperature itself, but the handling during the transition from cold storage to ambient conditions . PFP-acetate has a melting point near room temperature (~27–34°C). Improper cycling through this phase transition introduces condensation, accelerating hydrolysis and releasing pentafluorophenol (PFP-OH).

This guide provides a self-validating protocol to maintain reagent integrity, ensuring >98% purity for critical applications.

Part 2: Physicochemical Stability Profile

To store PFP-acetate effectively, one must understand the mechanisms that degrade it.

| Property | Specification | Implication for Storage |

| Physical State | Solid/Liquid (mp ~30°C) | High Risk: Can exist as a slush at warm room temps. Repeated partial melting/freezing promotes moisture entrapment. |

| Hydrolysis Rate | Moderate (t½ > NHS esters) | Releases Pentafluorophenol (acidic, corrosive) and Acetic Acid . |

| Hygroscopicity | Low to Moderate | Water acts as a nucleophile. Once hydrolysis starts, the generated acid can autocatalyze further degradation. |

| Light Sensitivity | Low | UV protection is standard good practice but not the primary degradation driver. |

Degradation Mechanism (Hydrolysis)

The primary degradation pathway is the nucleophilic attack of water on the carbonyl carbon, displacing the pentafluorophenol leaving group.

Part 3: Optimal Storage Protocol

This protocol is designed to prevent the "condensation trap"—the accumulation of water inside the bottle during repeated openings.

Long-Term Storage Conditions

-

Temperature: +2°C to +8°C (Standard Refrigerator).

-

Note: While -20°C is acceptable, it increases the time required to equilibrate to room temperature, increasing the risk of impatient users opening the bottle too early. 4°C is sufficient for chemical stability and safer for handling.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .

-

Why: Displaces humid air. Argon is heavier than air and preferred for protecting the liquid/solid surface.

-

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Why: PTFE provides the best chemical resistance against the fluorinated ester and potential hydrolysis products. Avoid simple polyethylene liners.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a jar or sealable bag) containing active desiccant (silica gel or Drierite).

Handling & Thawing Workflow (The "Safe-Thaw" Method)

Do not open a cold bottle. The condensation of atmospheric moisture onto the cold reagent is the #1 cause of batch failure.

Expert Insight on Phase: Because the melting point is ~30°C, the reagent often exists as a "slush" in the lab.

-

Recommendation: It is often better to warm the bottle slightly (30–35°C water bath) to fully melt the reagent before pipetting. This ensures you withdraw a homogeneous sample and avoids the difficulty of weighing sticky, semi-melting crystals.

Part 4: Quality Control & Troubleshooting

Implement a "Self-Validating" system by checking reagent quality before critical large-scale reactions.

Visual Inspection

-

Pass: Clear, colorless liquid (when melted) or white crystalline solid.

-

Fail: Yellow/brown discoloration (indicates oxidation/polymerization) or distinct vinegar smell (acetic acid release).

Analytical Verification (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the active ester from the hydrolyzed phenol.

| Method | Target Signal | Observation for Pure Reagent | Observation for Hydrolyzed (Degraded) |

| ¹H NMR | Acetyl Methyl (-CH₃) | Singlet at ~2.3 ppm (CDCl₃) | Shift to ~2.1 ppm (Free Acetic Acid) |

| ¹⁹F NMR | Ortho-F | Multiplet at ~ -152 ppm | Shifted (typically upfield/downfield depending on solvent/pH) |

| ¹⁹F NMR | Para-F | Multiplet at ~ -158 ppm | Distinct shift from ester form |

| ¹⁹F NMR | Meta-F | Multiplet at ~ -162 ppm | Distinct shift from ester form |

Field-Proven Tip: If ¹H NMR is ambiguous due to solvent peaks, ¹⁹F NMR is definitive. The chemical environment of the fluorine atoms changes significantly when the electron-withdrawing carbonyl group is cleaved to form the free phenol [1].

TLC (Thin Layer Chromatography)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Visualization: UV (254 nm).

-

Result: PFP-acetate (Active Ester) will have a higher Rf (less polar) than Pentafluorophenol (PFP-OH), which is acidic and will streak or remain lower on the plate.

Part 5: Safety & Disposal

-

Hazards: PFP-acetate causes skin irritation and serious eye irritation. The hydrolysis product, Pentafluorophenol, is corrosive and toxic.

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

-

Disposal:

-

Do not pour down the drain.

-

Dispose of as halogenated organic waste .

-

Quench small spills with dilute sodium hydroxide (NaOH) to hydrolyze the ester, then neutralize before disposal.

-

References

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution . Organic & Biomolecular Chemistry. (2025).[1] Retrieved from [Link]

-

Pentafluorophenyl esters in peptide synthesis . Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Amine Derivatization Using Pentafluorophenyl Acetate for Chromatographic Analysis

Abstract: This document provides a detailed protocol and technical guide for the derivatization of primary and secondary amines using pentafluorophenyl acetate. The guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the analysis of amine-containing compounds, particularly for gas chromatography-mass spectrometry (GC-MS). We will delve into the reaction mechanism, provide a step-by-step experimental workflow, discuss critical parameters for optimization, and present troubleshooting strategies. The underlying principle is to convert polar, non-volatile amines into stable, volatile derivatives suitable for chromatographic analysis.

Introduction: The Rationale for Amine Derivatization

Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceuticals, contain primary or secondary amine functional groups. These groups are inherently polar and capable of hydrogen bonding, which often results in poor chromatographic performance, such as low volatility, thermal instability, and peak tailing.[1][2] Chemical derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its suitability for analysis, typically by GC-MS.[2][3][4] The goal is to replace the active hydrogen atoms on the amine group with a nonpolar moiety, thereby increasing volatility and thermal stability.[1][3]

Pentafluorophenyl (PFP) esters, such as pentafluorophenyl acetate, are highly effective acylation reagents for this purpose. The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the five fluorine atoms, which stabilizes the resulting phenolate anion.[5][6] This makes the carbonyl carbon of the acetate highly electrophilic and susceptible to nucleophilic attack by an amine, leading to the formation of a stable, volatile amide derivative. PFP-derivatives are particularly well-suited for sensitive detection methods like electron capture detection (ECD) and provide characteristic fragmentation patterns in mass spectrometry.[7]

Mechanism of Acylation

The derivatization of an amine with pentafluorophenyl acetate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the highly stable pentafluorophenolate anion as a leaving group and forming the N-acetylated amine (an amide).

The reaction is often facilitated by a non-nucleophilic base, which acts as an acid scavenger to neutralize the proton released from the amine, driving the reaction to completion.[7]

Caption: Nucleophilic acyl substitution mechanism for amine derivatization.

Experimental Protocol: Derivatization for GC-MS Analysis

This protocol provides a general guideline that can be adapted for various amine-containing analytes. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.

3.1. Materials and Reagents

-

Analyte Sample: Containing primary or secondary amines (e.g., extracted drugs of abuse, amino acid standards).

-

Pentafluorophenyl Acetate (PFPAc): High purity grade.

-

Anhydrous Solvent: Ethyl acetate, acetonitrile, or toluene are common choices.[8] The solvent must be free of water and reactive functional groups.

-

Acid Scavenger (Optional but Recommended): Anhydrous pyridine or triethylamine (TEA).[7]

-

Reaction Vials: 1-2 mL glass vials with PTFE-lined screw caps.

-

Heating Source: Heating block or laboratory oven capable of maintaining the desired temperature (e.g., 60-75°C).

-

Evaporation System: A gentle stream of dry nitrogen gas.

-

Reconstitution Solvent: A solvent suitable for GC injection (e.g., ethyl acetate, hexane).

3.2. Step-by-Step Procedure

-

Sample Preparation:

-

Pipette an aliquot of the sample extract or standard solution into a reaction vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as moisture will hydrolyze the pentafluorophenyl acetate reagent.[9]

-

-

Reagent Addition:

-

To the dried residue, add 50-100 µL of a suitable anhydrous solvent (e.g., ethyl acetate).

-

Add 50 µL of pentafluorophenyl acetate. A molar excess of the derivatizing reagent is typically used to ensure the reaction goes to completion.

-

(Optional) If using an acid scavenger, add 10-20 µL of anhydrous pyridine or TEA. This is highly recommended to neutralize acidic byproducts that can damage the GC column.[7]

-

-

Reaction Incubation:

-

Tightly cap the vial to prevent solvent evaporation.

-

Vortex briefly to ensure thorough mixing.

-

Heat the reaction mixture at 60-75°C for 30-60 minutes . Optimal conditions may vary; for instance, derivatization of amphetamines with similar reagents is effective at 70°C for 30 minutes[10], while biogenic amines can be derivatized at 65°C for 30 minutes[8].

-

-

Work-up and Reconstitution:

-

After incubation, allow the vial to cool to room temperature.

-

Gently evaporate the solvent and excess reagent under a stream of nitrogen. This step removes volatile components that could interfere with the analysis.[8][11]

-

Reconstitute the dried derivative in a specific volume (e.g., 100 µL) of a suitable solvent for GC injection, such as ethyl acetate or hexane.

-

-

Analysis:

-

Vortex the final solution.

-

Inject 1-2 µL of the reconstituted sample into the GC-MS system.

-

Workflow and Critical Parameters

The success of the derivatization hinges on careful control of the experimental conditions. The following workflow diagram and table summarize the key stages and parameters.

Caption: General experimental workflow for amine derivatization.

Table 1: Critical Parameters and Scientific Rationale

| Parameter | Typical Range/Condition | Rationale & Expert Insights |

| Moisture Control | Anhydrous reagents/solvents | Pentafluorophenyl esters are moisture-sensitive and can readily hydrolyze, which consumes the reagent and reduces derivatization yield.[9] Always use freshly opened anhydrous solvents or those stored over molecular sieves. |

| Solvent | Aprotic (Ethyl Acetate, Toluene) | The solvent must solubilize the analyte and reagents without participating in the reaction. Protic solvents like alcohols will compete with the amine for the derivatizing agent. |

| Temperature | 60 - 75 °C | Heating accelerates the reaction rate. However, excessively high temperatures can lead to analyte degradation or unwanted side reactions. The optimal temperature balances reaction speed with analyte stability.[8] |

| Time | 30 - 60 minutes | Insufficient time leads to incomplete derivatization. Extended times rarely provide benefits and may increase the risk of degradation. Time-course studies are recommended during method development.[8] |

| Acid Scavenger | Pyridine, TEA | The reaction produces pentafluorophenol. While a weak acid, its presence (and any protons from the amine) can establish an unfavorable equilibrium. A base neutralizes these acidic species, driving the reaction forward.[7] |

| Reagent Removal | Evaporation under N₂ | Excess derivatizing reagent can be highly responsive in the detector and may create large, interfering peaks that obscure the analyte peaks of interest. Complete removal is crucial for clean chromatography.[8][11] |

Safety and Handling

Pentafluorophenyl acetate and related fluorinated reagents require careful handling in a well-ventilated fume hood.

-

Hazards: Causes skin and serious eye irritation.[12] May cause respiratory irritation.[13] Many related compounds are flammable liquids.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container with desiccant to protect from moisture.[9]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Derivative Peak | 1. Presence of moisture hydrolyzing the reagent. 2. Incomplete reaction (time/temp too low). 3. Analyte degradation. 4. Inactive reagent. | 1. Ensure sample is completely dry; use fresh anhydrous solvents.[9] 2. Increase reaction time or temperature systematically. 3. Lower the reaction temperature. 4. Use a fresh vial of pentafluorophenyl acetate. |

| Multiple Derivative Peaks | 1. Derivatization of other functional groups (e.g., hydroxyls). 2. Presence of isomers. | 1. This is expected if other active hydrogens are present. Ensure MS can distinguish between them. 2. Confirm with standards; this may be inherent to the sample. |

| Large Early-Eluting Peaks | 1. Excess derivatizing reagent or byproducts. 2. Solvent front. | 1. Ensure the post-reaction evaporation step is complete.[8][11] 2. Adjust GC method (e.g., add a solvent delay). |

| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Optimize reaction conditions (add a base, increase reagent concentration).[7] 2. Perform inlet maintenance; use a fresh, deactivated GC column. |

References

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

-

Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. National Center for Biotechnology Information. [Link]

-

Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. PubMed. [Link]

-

Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]

-

Derivatization. Chemistry LibreTexts. [Link]

-

What Is Derivatization In GC-MS? YouTube. [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

-

Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. ACS Publications. [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Center for Biotechnology Information. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]

-

Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

-

MSDS of Pentafluorophenyl trifluoroacetate. Capot Chemical. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et>3>N Catalyzed H/D Exchange - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pentafluorophenyl Acetate | 19220-93-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

Application Notes and Protocols for Pentafluorophenyl Ester-Mediated Solid-Phase Peptide Synthesis (SPPS)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pentafluorophenyl (PFP) esters in solid-phase peptide synthesis (SPPS). This document delves into the underlying chemical principles, practical advantages, and detailed protocols associated with this powerful technique.

Introduction: The Rationale for Pentafluorophenyl Esters in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug discovery, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] The efficiency and fidelity of the amide bond formation at each step are paramount to the success of the synthesis. The choice of the carboxyl group activation method is therefore a critical determinant of the final product's purity and yield.

Pentafluorophenyl (PFP) esters have emerged as highly effective activating groups for the carboxylate function of Nα-protected amino acids in SPPS. Their utility was first demonstrated in the mid-1980s and has since been refined, offering a robust alternative to in-situ coupling reagents.[2] The principle behind their efficacy lies in the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.

This pre-activation strategy, where the PFP ester of the amino acid is prepared beforehand, offers several distinct advantages:

-

Rapid Coupling Kinetics: PFP esters exhibit significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[3] This rapid reaction minimizes the potential for side reactions and can be particularly beneficial for sterically hindered amino acids or "difficult" sequences.[4]

-

Reduced Side Reactions: By using pre-formed, stable active esters, the growing peptide chain is not exposed to potentially harsh activating reagents and their byproducts during the coupling step, leading to a cleaner crude product.[2]

-

Minimized Racemization: The high rate of aminolysis of PFP esters generally outpaces the rate of oxazolone formation, a common pathway for racemization in peptide synthesis. This is crucial for maintaining the stereochemical integrity of the final peptide.

-

Stability and Handling: Fmoc-amino acid PFP esters are often stable, crystalline solids that are easy to handle and store, making them well-suited for both manual and automated SPPS.[2]

-

Amenable to Flow Chemistry: The high reactivity and stability of PFP esters make them ideal for use in continuous flow peptide synthesis systems, allowing for efficient and automated production of peptides.[4][5][6]

The Chemistry of Activation and Coupling

The formation of a peptide bond using a PFP ester involves a two-stage process: the initial preparation of the Fmoc-amino acid PFP ester, followed by the on-resin coupling reaction.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

The synthesis of Fmoc-amino acid PFP esters is typically achieved by reacting the corresponding Fmoc-amino acid with pentafluorophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

Caption: Workflow for the synthesis of Fmoc-amino acid PFP esters.

On-Resin Peptide Bond Formation

Once the PFP ester is prepared and purified, it is used in the SPPS cycle. Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, the Fmoc-amino acid PFP ester is introduced, leading to the formation of the new peptide bond.

Sources

- 1. youtube.com [youtube.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Peptide Conjugates Using Pentafluorophenyl (PFP) Active Esters

Introduction: The Critical Role of Peptide Conjugates and the Advantages of PFP Ester Chemistry

Peptide-drug conjugates (PDCs) are an emerging and powerful class of therapeutics that leverage the high target specificity of peptides to deliver potent small-molecule drugs directly to diseased cells, enhancing efficacy while minimizing off-target toxicity.[1] The success of these conjugates hinges on the chemical linkage between the peptide and the payload. An ideal linker strategy should be efficient, selective, and yield a stable, well-defined product.

Pentafluorophenyl (PFP) active esters have emerged as a superior class of reagents for acylating primary and secondary amines on peptides and other biomolecules.[2][3] This is due to a unique combination of high reactivity and increased stability in aqueous conditions compared to more conventional reagents like N-hydroxysuccinimide (NHS) esters.[2][3][4][5] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, promoting rapid and efficient amide bond formation.[6]

Key advantages of using PFP esters in peptide conjugation include:

-

High Reactivity: PFP esters react rapidly with amines, often leading to shorter reaction times and higher conjugation efficiencies.[6]

-

Greater Hydrolytic Stability: Compared to NHS esters, PFP esters are less susceptible to spontaneous hydrolysis in the aqueous buffers typically used for bioconjugation.[2][3][4][5] This wider operational window, particularly at neutral to slightly basic pH, minimizes the competing hydrolysis side reaction, leading to higher product yields and less reagent waste.

-

Improved Product Profile: Efficient conjugation with PFP esters can lead to more homogeneous products with reduced aggregation, which in turn can improve the brightness and performance of fluorescently labeled antibodies and the overall properties of the bioconjugate.[7]

-

Versatility: PFP esters are effective for labeling a wide range of biomolecules, from peptides and proteins to antibodies and amine-modified oligonucleotides.[2]

This technical guide provides an in-depth overview of the chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of peptide conjugates using PFP active esters.

Chemical Principle and Mechanism

The conjugation of a PFP-activated molecule to a peptide is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of a nucleophilic amine group from the peptide (typically the ε-amino group of a lysine residue or the N-terminal α-amino group) on the highly electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate anion as a good leaving group and forming a stable amide bond.

The reactivity is primarily governed by the pKa of the leaving group; the lower the pKa, the better the leaving group. Pentafluorophenol is more acidic than N-hydroxysuccinimide, contributing to the high reactivity of the corresponding ester.

Caption: Mechanism of amine acylation by a PFP ester.

Comparative Performance of Active Esters

While both PFP and NHS esters are effective for bioconjugation, their performance characteristics differ, particularly concerning their stability in aqueous media. The choice between them often depends on the specific requirements of the conjugation reaction.

| Feature | PFP Ester | NHS Ester | Rationale & References |

| Reactivity | High | Very High | While NHS esters can exhibit slightly faster initial reaction rates, PFP esters provide a more favorable balance of high reactivity and stability, often leading to higher overall conjugation yields due to reduced hydrolysis.[8] |

| Hydrolytic Stability | More Stable | Less Stable | PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters, especially as the pH increases.[2][3][4][5] This is a critical advantage for reactions requiring longer incubation times or for those performed with low concentrations of biomolecules. |

| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | The greater stability of PFP esters allows for efficient conjugation at a slightly higher pH range, which can be beneficial as the reactivity of primary amines increases with pH.[4][9] |

| Solubility | More Hydrophobic | More Hydrophilic | The PFP group is more hydrophobic than the NHS group, which may require the use of organic co-solvents like DMSO or DMF to ensure the solubility of the PFP-activated reagent.[4][5] |

| Side Products | Pentafluorophenol | N-hydroxysuccinimide | Both leaving groups are water-soluble and can be readily removed during standard purification procedures like dialysis or size-exclusion chromatography. |

Experimental Protocols

This section provides detailed, step-by-step protocols for a two-stage process:

-

Activation: Synthesis of a PFP ester of a payload molecule (using 5(6)-Carboxyfluorescein as a model).

-

Conjugation: Reaction of the PFP-activated payload with a model peptide.

Caption: Experimental workflow for peptide conjugation.

Part A: Protocol for Synthesis of 5(6)-Carboxyfluorescein PFP Ester

This protocol describes the activation of a carboxylic acid-containing fluorophore using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pentafluorophenol (PFP-OH).[10]

Materials:

-

5(6)-Carboxyfluorescein

-

Pentafluorophenol (PFP-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5(6)-carboxyfluorescein (1 equivalent) in anhydrous DMF.

-

Activation: To the stirred solution, add pentafluorophenol (1.2 equivalents) followed by EDC·HCl (1.5 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting carboxyfluorescein.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 5- and 6-isomers of the PFP ester.

-

Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. The concentration of the purified PFP ester stock solution can be determined by UV-Vis spectrophotometry.

Part B: Protocol for Conjugation of PFP-Activated Fluorophore to a Peptide

This protocol details the reaction of the purified carboxyfluorescein-PFP ester with a peptide containing a primary amine (e.g., a lysine residue or N-terminus).

Materials:

-

Peptide with at least one primary amine

-

Purified Carboxyfluorescein-PFP ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Critical: Do not use buffers containing primary amines like Tris or glycine.[3]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare PFP Ester Solution: Immediately before use, dissolve the carboxyfluorescein-PFP ester in anhydrous DMSO to create a 10-50 mM stock solution. Note: PFP esters are moisture-sensitive; do not prepare aqueous stock solutions for storage.[3]

-

Initiate Conjugation: While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the PFP ester stock solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid peptide denaturation.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or rotation. For particularly sensitive peptides, the reaction can be performed overnight at 4°C.

-

Monitor Reaction (Optional): The progress of the conjugation can be monitored by taking small aliquots from the reaction mixture and analyzing them by analytical RP-HPLC or LC-MS to observe the formation of the higher molecular weight conjugate and the depletion of the unconjugated peptide.

-

Quench Reaction (Optional): To stop the reaction and consume any unreacted PFP ester, add a quenching reagent (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM and incubate for an additional 30 minutes.

-

Purify the Conjugate: Purify the peptide conjugate from unreacted peptide, free fluorophore, and reaction byproducts using preparative RP-HPLC with a C18 column.[11]

-

Inject the reaction mixture onto the column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-40 minutes).

-

Monitor the elution profile at a wavelength suitable for the peptide backbone (214-220 nm) and the fluorophore (e.g., ~490 nm for fluorescein).

-

Collect fractions corresponding to the desired conjugate peak.

-

-

Final Analysis and Storage: Analyze the purified fractions by analytical LC-MS to confirm the identity and purity of the peptide conjugate. Pool the pure fractions and lyophilize to obtain the final product as a dry powder. Store the lyophilized conjugate at -20°C or -80°C, protected from light.

Troubleshooting and Critical Parameters

-

Low Conjugation Efficiency:

-

Cause: Hydrolysis of the PFP ester.

-

Solution: Ensure the PFP ester is handled in anhydrous conditions before adding to the reaction. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3]

-

Cause: Incorrect pH. The amine on the peptide must be deprotonated to be nucleophilic.

-

Solution: Ensure the reaction buffer pH is between 7.2 and 8.5.[2] Below this range, the reaction rate will decrease significantly.

-

Cause: Insufficient molar excess of PFP ester.

-

Solution: Increase the molar ratio of PFP ester to peptide. Ratios from 2:1 to 10:1 are commonly used.[2]

-

-

Precipitation During Reaction:

-

Cause: The peptide or the PFP-activated molecule has poor solubility in the final reaction mixture. PFP esters are often hydrophobic.[4][5]

-

Solution: Increase the amount of organic co-solvent (e.g., DMSO, DMF) in the reaction, but be mindful of potential effects on peptide stability. A final concentration of 5-10% is generally well-tolerated.[2]

-

-

Multiple or Broad Peaks in HPLC:

-

Cause: Incomplete reaction, presence of hydrolyzed PFP ester, or modification at multiple sites on the peptide (if multiple lysines are present).

-

Solution: Allow the reaction to proceed for a longer duration or increase the molar excess of the PFP ester. Optimize HPLC purification to achieve better separation of the desired singly-labeled product.

-

-

Use of Amine-Containing Buffers:

-

Critical Point: Never use buffers containing primary amines, such as Tris or glycine, for the conjugation reaction itself, as they will compete with the peptide for reaction with the PFP ester, drastically reducing the yield of the desired conjugate.[3] Tris can, however, be used effectively to quench the reaction once the desired conjugation is complete.

-

References

-

ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]

-

Miller, S. C., et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

Getz, C. B., et al. (2016). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. ACS Macro Letters. Available at: [Link]

-

Lin, P. C., et al. (2014). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Chemistry – An Asian Journal. Available at: [Link]

-

Nacsa, E. D., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceuticals. Available at: [Link]

-

Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2023, June 1). Can FITC-labeled peptides be purified other than HPLC?. Available at: [Link]

-

Adamczyk, M., Fishpaugh, J. R., & Heuser, K. J. (1997). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein. Bioconjugate Chemistry. Available at: [Link]

-

Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Available at: [Link]

-

ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

-

CellMosaic. (n.d.). C18 HPLC Analysis of Peptide and Conjugate. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. precisepeg.com [precisepeg.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity GC-MS Analysis using Pentafluoropropionic Anhydride (PFPA) Derivatization

[1]

Abstract

Derivatization is a critical step in the GC-MS analysis of polar, non-volatile compounds. This guide details the protocol for using Pentafluoropropionic Anhydride (PFPA) to introduce pentafluoropropionyl moieties into analytes containing active hydrogens (-NH, -OH, -SH). Unlike standard acetylation, PFPA derivatization introduces five fluorine atoms per functional group, significantly increasing molecular mass and electron affinity. This modification renders analytes ideal for Electron Capture Negative Ionization (ECNI) mass spectrometry, often improving detection limits by 100-1000 fold compared to Electron Impact (EI) ionization.

Introduction & Principle

The "PFPA" Distinction

It is vital to distinguish between two reagents often abbreviated as PFPA:

-

Pentafluoropropionic Anhydride (CAS: 356-42-3): The standard GC-MS reagent described here. It forms perfluoroamides and perfluoroesters.

-

Pentafluorophenyl Acetate (CAS: 13894-04-7): An activated ester used to transfer a simple acetyl group (CH₃CO-) under mild conditions. It does not introduce fluorine into the analyte and is rarely the primary choice for high-sensitivity GC-MS.

Mechanism of Action

PFPA reacts with nucleophilic functional groups (amines, alcohols, phenols) via an acylation mechanism. The reaction replaces active hydrogens with a pentafluoropropionyl group (

-

Reaction with Amines:

-

Reaction with Alcohols:

The byproduct, pentafluoropropionic acid, is volatile and removed during the evaporation step.

Key Advantages

-

Enhanced Volatility: Caps polar groups, reducing hydrogen bonding and improving peak shape.

-

ECNI Selectivity: The high electronegativity of the fluorine atoms facilitates resonance electron capture, making this the method of choice for trace quantification of drugs of abuse (e.g., opiates, benzoylecgonine) and low-abundance metabolites.

-

Mass Shift: Increases molecular weight by 146 Da per derivatization site, shifting ions to a cleaner region of the mass spectrum.

Experimental Workflow

Materials & Reagents[1][2][3][4][5]

-

Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA), >99% purity. Store in a desiccator.

-

Solvents: Ethyl Acetate (Anhydrous), Hexane, or Toluene.

-

Scavenger (Optional): Triethylamine (TEA) or Pyridine (used to neutralize acid byproducts for acid-sensitive analytes).

-

Equipment: Heating block (60–70°C), Nitrogen evaporator, GC-MS system (Agilent 7890/5977 or similar).

Workflow Diagram

Figure 1: Step-by-step workflow for PFPA derivatization of biological extracts.

Detailed Protocol

Step 1: Sample Preparation & Extraction[4][6]

-

Critical: Water destroys PFPA. Samples must be rigorously dried.

-

Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) appropriate for your analyte.

-

Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C.

-

Tip: Add 50 µL of acetonitrile and re-evaporate to form an azeotrope and ensure trace water removal.

Step 2: Derivatization Reaction[2]

-

To the dried residue, add 100 µL of Ethyl Acetate (solvent) and 50 µL of PFPA (reagent).

-

Note: For acid-sensitive compounds, add 10 µL of Triethylamine (TEA) or Pyridine as a catalyst/scavenger.

-

-

Cap the vial tightly (PTFE-lined cap).

-

Vortex for 10 seconds.

-

Incubate at 60°C for 30 minutes .

-

Optimization: Sterically hindered amines may require 60 minutes or 70°C.

-

Step 3: Cleanup & Reconstitution

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

Evaporate the reaction mixture to dryness under a stream of nitrogen. Do not apply heat during this step to prevent loss of volatile derivatives.

-

Reconstitute the residue in 50–100 µL of Hexane or Toluene .

-

Why Hexane? It is non-polar and keeps the GC injection port clean.

-

-

Transfer to an autosampler vial with a glass insert.

Step 4: GC-MS Parameters[4][7]

-

Inlet: Splitless mode, 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

-

Oven Program: Start at 60°C (1 min hold), ramp 20°C/min to 300°C.

-

MS Source:

-

EI Mode: 230°C, 70 eV.

-

ECNI Mode: Source temp 150°C (lower temps enhance electron capture), Methane as reagent gas.

-

Method Validation & Troubleshooting

Comparative Sensitivity Data

The following table illustrates the theoretical mass shift and sensitivity gain for a primary amine (e.g., Amphetamine) using different reagents.

| Reagent | Derivative Type | Added Mass (Da) | Fluorine Atoms | Relative ECNI Sensitivity |

| Acetic Anhydride | Acetyl | +42 | 0 | Low (Not applicable) |

| TFAA (Trifluoroacetic) | Trifluoroacetyl | +96 | 3 | High |

| PFPA (Pentafluoropropionic) | Pentafluoropropionyl | +146 | 5 | Very High |

| HFAA (Heptafluorobutyric) | Heptafluorobutyryl | +196 | 7 | Ultra High |

Troubleshooting Guide

-

Incomplete Reaction: Presence of underivatized peaks? Increase reaction time or add a base catalyst (TEA).

-

Chromatographic Tailing: Usually indicates active sites in the inlet or column. PFPA derivatives are stable, but excess acid byproduct can degrade column phases. Ensure the "Evaporation" step (Step 3.2) is thorough.

-

Moisture Contamination: PFPA turns into pentafluoropropionic acid in the presence of water, which appears as a large solvent tail or broad blob early in the chromatogram. Use anhydrous sodium sulfate to dry solvents.[1]

References

-

Tsikas, D. et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine." Journal of Chromatography B. Link

-

Sigma-Aldrich. (2023). "Product Information: Pentafluoropropionic Anhydride (PFPA) for GC Derivatization." Technical Bulletin. Link

-

Geissler, S. et al. (2013). "Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry." Analyst. Link

-

Foster, A. B. et al. (1984).[2][3] "Deuterium isotope effects in the metabolism of aminoglutethimide." Biomedical Mass Spectrometry. (Cited for distinction of PFP-Acetate in synthesis).[2] Link

Application Note: Precision Amine Acetylation using Pentafluorophenyl Acetate (PFP-Acetate)

Abstract & Utility